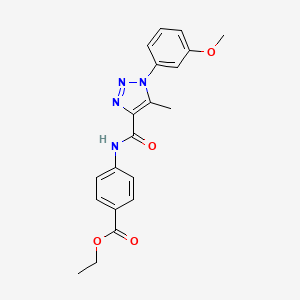

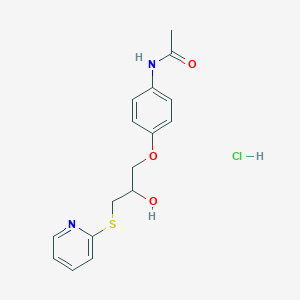

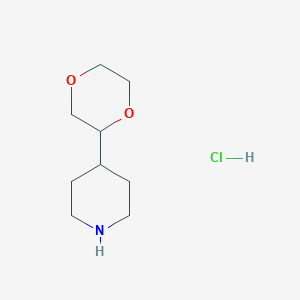

![molecular formula C18H15N3O4S B2507399 N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477553-68-7](/img/structure/B2507399.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide" is a derivative of benzo[d]thiazole, which is a heterocyclic compound that has been the focus of various studies due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical and biological properties, as indicated by research on similar compounds. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and found to exhibit a range of biological activities, including antioxidant, antibacterial, and urease inhibition effects .

Synthesis Analysis

The synthesis of related N-(6-arylbenzo[d]thiazol-2-yl)acetamides involves C-C coupling methodology using Pd(0) and aryl boronic pinacol ester/acids . Although the specific synthesis of "this compound" is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, with adjustments for the specific substituents and the dibenzo[b][1,4]dioxine moiety.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is crucial for their biological activity. The presence of the acetamide group and the dibenzo[b][1,4]dioxine moiety could influence the compound's binding affinity and specificity to biological targets. For example, molecular docking studies have shown that the acetamide derivatives of benzo[d]thiazole bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a significant role in inhibition .

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not provided, related compounds have been evaluated for their ability to interact with biological targets. For instance, dibenzo[1,4]dioxin-1-carboxamides have been studied as DNA-intercalating agents with antitumor activity, suggesting that the compound may also engage in similar interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, stability, and reactivity. Although the exact properties of "this compound" are not described in the provided papers, it can be inferred that the compound may have moderate solubility and stability, which are important for its biological activity .

科学的研究の応用

Antioxidant Activities

A study reported the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. This research highlighted the potential of these compounds in scavenging free radicals, indicating their relevance in designing potent biologically active molecules with antioxidant properties (Ahmad et al., 2012).

Anti-inflammatory and Analgesic Agents

Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. The research demonstrated significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting the utility of these compounds in medical applications (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research into thiazolidine-2,4-dione carboxamide and amino acid derivatives revealed their antimicrobial and antifungal activity against a variety of bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Alhameed et al., 2019).

Antitumor Activity

Several studies have been conducted on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and their derivatives, evaluating their biological activities, including antioxidant, antibacterial, urease inhibition, and particularly significant antitumor activity. These compounds displayed promising results in inhibiting various cancer cell lines, suggesting their potential in cancer therapy (Gull et al., 2016).

Environmental Applications

A novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide was developed for the removal of heavy metals from industrial wastes. This research showcases an innovative approach to mitigating pollution, highlighting the environmental applications of these compounds (Zargoosh et al., 2015).

作用機序

将来の方向性

The future directions for research into “N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” and similar benzothiazole derivatives are promising. Given their significant biological activities, these compounds could be further explored for potential therapeutic applications .

特性

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-10(22)19-12-3-4-13-16(9-12)26-18(20-13)21-17(23)11-2-5-14-15(8-11)25-7-6-24-14/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNRDBRQAUCSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

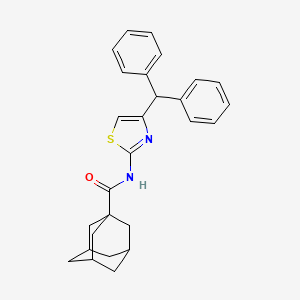

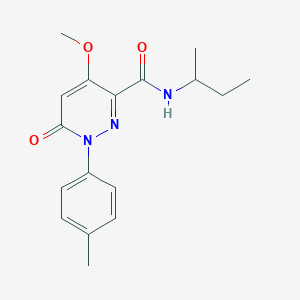

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)

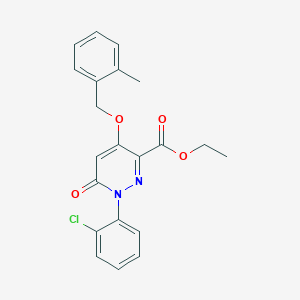

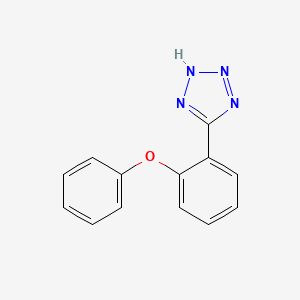

![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)

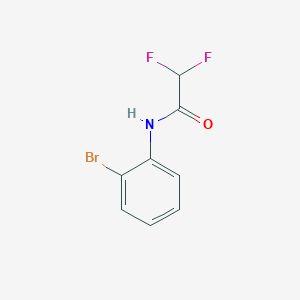

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)

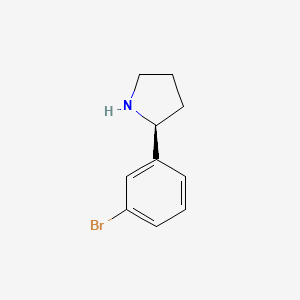

![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)